
Copper;tricyclohexyl(2-methylpropyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;tricyclohexyl(2-methylpropyl)phosphanium is a tertiary phosphine compound characterized by the presence of a copper atom coordinated to a tricyclohexyl(2-methylpropyl)phosphanium ligand. This compound is notable for its applications in catalysis and organometallic chemistry, where it serves as a ligand to facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including copper;tricyclohexyl(2-methylpropyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of tricyclohexylphosphine with an appropriate organomagnesium halide can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Copper;tricyclohexyl(2-methylpropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where it is replaced by other ligands in coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the reaction.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine complexes. These products are often used as intermediates in further chemical synthesis or as catalysts in industrial processes.
Scientific Research Applications
Copper;tricyclohexyl(2-methylpropyl)phosphanium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism by which copper;tricyclohexyl(2-methylpropyl)phosphanium exerts its effects involves the coordination of the phosphine ligand to a metal center, such as copper. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination to the metal center.
Comparison with Similar Compounds
Similar Compounds
Tricyclohexylphosphine: A similar tertiary phosphine ligand with high basicity and a large ligand cone angle.
Triphenylphosphine: Another common phosphine ligand used in catalysis, known for its versatility and stability.
Tris(2-methoxyphenyl)phosphine: A phosphine ligand with electron-donating methoxy groups, used in specialized catalytic applications.
Uniqueness
Copper;tricyclohexyl(2-methylpropyl)phosphanium is unique due to its specific ligand structure, which imparts distinct steric and electronic properties. These properties can enhance the selectivity and efficiency of catalytic reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
63505-67-9 |
|---|---|
Molecular Formula |
C22H42CuP+ |
Molecular Weight |
401.1 g/mol |
IUPAC Name |
copper;tricyclohexyl(2-methylpropyl)phosphanium |
InChI |
InChI=1S/C22H42P.Cu/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h19-22H,3-18H2,1-2H3;/q+1; |
InChI Key |
KPSFDEUORDERCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[P+](C1CCCCC1)(C2CCCCC2)C3CCCCC3.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



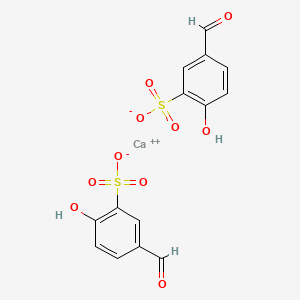
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)


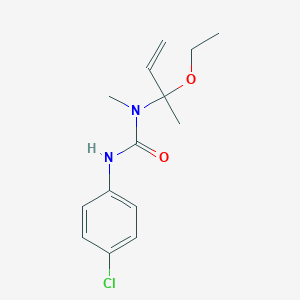
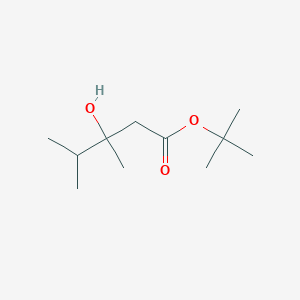
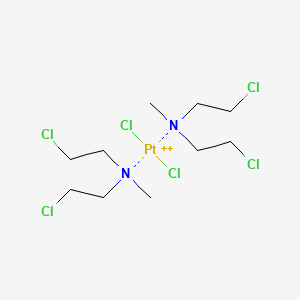
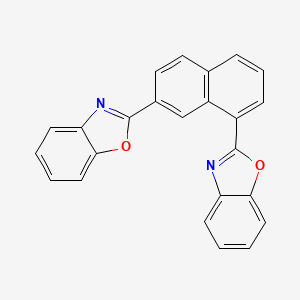
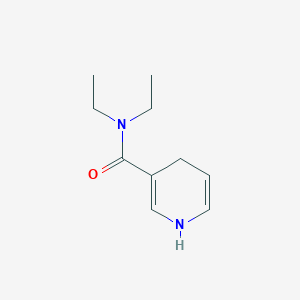
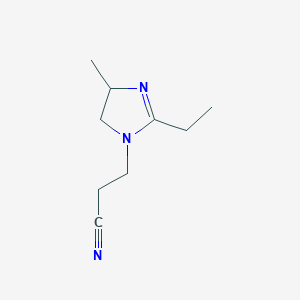
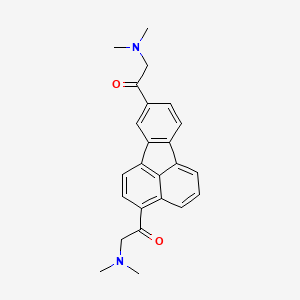

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
